molecular formula C18H12FN3O2S B2703390 (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 637325-25-8

(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2703390
CAS No.: 637325-25-8
M. Wt: 353.37
InChI Key: MIIQGMOZGGUFAI-SDXDJHTJSA-N
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Description

(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a cyano group, a fluorophenyl group, and a thiazolidinone ring in its structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of Thiazolidinone Ring: Reacting a thiourea derivative with a suitable α-haloketone to form the thiazolidinone ring.

    Introduction of Cyano Group: Using a cyanation reagent such as sodium cyanide or potassium cyanide.

    Condensation Reaction: Condensing the thiazolidinone intermediate with a 4-fluorophenyl acetamide derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the phenyl groups.

    Reduction: Reduction reactions might target the cyano group or the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. It could be used in the development of new therapeutic agents or as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential pharmacological properties make it a candidate for the treatment of various diseases. Research might focus on its efficacy, safety, and mechanism of action in preclinical and clinical studies.

Industry

Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and applications would be optimized for large-scale production.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide would depend on its specific biological target. Potential mechanisms might include:

    Inhibition of Enzymes: The compound could inhibit key enzymes involved in disease pathways.

    Interaction with Receptors: It might bind to specific receptors, modulating their activity.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Fluorophenyl Derivatives: Often exhibit enhanced biological activity due to the presence of the fluorine atom.

    Cyanoacetamides: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-12-6-8-13(9-7-12)21-17(24)15(10-20)18-22(16(23)11-25-18)14-4-2-1-3-5-14/h1-9H,11H2,(H,21,24)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQGMOZGGUFAI-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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